(S)-Pyrrolidine-3-carboxamide chemical properties and structure
(S)-Pyrrolidine-3-carboxamide chemical properties and structure
An In-depth Technical Guide to (S)-Pyrrolidine-3-carboxamide: Structure, Properties, and Applications in Drug Discovery
Introduction
(S)-Pyrrolidine-3-carboxamide is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[1][2] Its non-planar, three-dimensional structure allows for a detailed exploration of pharmacophore space, which is critical for designing molecules with high target selectivity and optimized pharmacological profiles.[1] The stereochemistry of the pyrrolidine ring, particularly the spatial orientation of its substituents, can lead to significantly different biological activities due to varied binding modes with enantioselective proteins.[1]
This technical guide provides a comprehensive overview of (S)-Pyrrolidine-3-carboxamide, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis strategies, and applications. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of (S)-Pyrrolidine-3-carboxamide is a pyrrolidine ring with a carboxamide group at the C3 position. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (C3), which is a critical determinant of its biological interactions.
Chemical Structure
The molecule consists of a saturated five-membered ring containing one nitrogen atom. The carboxamide functional group (-CONH₂) is attached to the third carbon atom of this ring.
Caption: 2D structure of (S)-Pyrrolidine-3-carboxamide with chiral center.
Physicochemical Data
The properties of (S)-Pyrrolidine-3-carboxamide and its common hydrochloride salt are summarized below. These values are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | (3S)-pyrrolidine-3-carboxamide | N/A |
| Synonyms | (S)-beta-Prolinamide | N/A |
| CAS Number | 1279048-81-5 (hydrochloride salt) | [3] |
| Molecular Formula | C₅H₁₀N₂O | Inferred |
| Molecular Weight | 114.15 g/mol | Inferred |
| Form | Solid | |
| Storage Temperature | 2-8°C | [4] |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the structure and purity of (S)-Pyrrolidine-3-carboxamide. The expected spectral features are derived from its functional groups and overall structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The diastereotopic protons on the CH₂ groups will likely appear as complex multiplets. The methine proton at the C3 chiral center and the N-H protons of the pyrrolidine and amide groups would also be visible, with their chemical shifts influenced by the solvent.[5][6]
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¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide group will appear significantly downfield (~170-175 ppm).[6] The carbons of the pyrrolidine ring will resonate in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the amine and amide groups (around 3200-3400 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl group (around 1660-1680 cm⁻¹).[5][7]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[5][7]
Part 3: Synthesis and Derivatization Strategies
(S)-Pyrrolidine-3-carboxamide is typically synthesized from its corresponding carboxylic acid precursor, (S)-Pyrrolidine-3-carboxylic acid, which is commercially available.[8] The primary transformation is the amidation of the carboxylic acid.
General Synthesis Workflow
The synthesis involves two main steps: protection of the pyrrolidine nitrogen, followed by amidation of the carboxylic acid, and concluding with deprotection. The nitrogen is often protected with a tert-Butoxycarbonyl (Boc) group to prevent side reactions during the amidation step.
Caption: General workflow for the synthesis of (S)-Pyrrolidine-3-carboxamide.
Experimental Protocol: Synthesis via Amidation
This protocol describes a standard laboratory procedure for the synthesis of (S)-Pyrrolidine-3-carboxamide from its Boc-protected carboxylic acid precursor.
Materials:
-
(S)-1-Boc-pyrrolidine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
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N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Coupling Reaction (Amidation):
-
Dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), ammonium chloride (1.5 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-Boc-pyrrolidine-3-carboxamide.
-
-
Purification:
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure protected amide.
-
-
Boc Deprotection:
-
Dissolve the purified (S)-1-Boc-pyrrolidine-3-carboxamide in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-30% v/v in DCM) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates complete removal of the Boc group.
-
-
Final Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The resulting residue can be triturated with diethyl ether to precipitate the product, which can then be collected by filtration to yield (S)-Pyrrolidine-3-carboxamide as its TFA salt. Alternatively, neutralization followed by extraction can yield the free base.
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Part 4: Applications in Medicinal Chemistry and Drug Development
The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties.[1][2] (S)-Pyrrolidine-3-carboxamide and its derivatives are integral intermediates in the synthesis of a wide range of biologically active molecules.
-
Chiral Building Block: As a chiral intermediate, it allows for the stereoselective synthesis of complex molecules.[4] This is critical as the biological activity of a drug often resides in a single enantiomer.
-
Scaffold for Bioactive Compounds: The pyrrolidine ring system is present in numerous compounds with diverse therapeutic applications, including anticancer, antidiabetic, anti-inflammatory, and central nervous system agents.[1][9] Carboxamide-containing pyrrolidines, in particular, have shown significant potential. For example, derivatives have been synthesized and evaluated for antiplasmodial and antioxidant activities.[5][7][10]
-
Enzyme Inhibitors and Receptor Agonists: The rigid, three-dimensional structure of the pyrrolidine ring is ideal for fitting into the active sites of enzymes or the binding pockets of receptors.[11] Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[11] For instance, certain (S)-pyrrolidine derivatives have been identified as potent antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[1]
Part 5: Safety and Handling
Proper safety precautions are essential when handling (S)-Pyrrolidine-3-carboxamide and its precursors. The following guidelines are based on safety data for structurally related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often at refrigerated temperatures (2-8°C).[4]
-
Fire and Explosion: Keep away from heat, sparks, open flames, and other ignition sources. Vapors may form explosive mixtures with air.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]
-
SD Fine-Chem. Safety Data Sheet - PYRROLIDINE. [Link]
-
LookChem. Product Page: (S)-Pyrrolidine-3-carboxylic acid. [Link]
-
Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4873. [Link]
-
Kosachev, I. P., & Gimalova, F. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Hayashi, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]
-
ResearchGate. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]
-
PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link]
-
Wikipedia. Tetflupyrolimet. [Link]
-
PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
-
Europe PMC. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PLOS One. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]
-
Georganics. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. [Link]
-
MDPI. (2020). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 3. (S)-Pyrrolidine-3-carboxaMide hydrochloride | 1279048-81-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (S)-Pyrrolidine-3-carboxylic acid | 72580-53-1 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
